

Application Notes and Protocols for CY2- Dise(diso3) in Live-Cell Imaging

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Compound of Interest		
Compound Name:	CY2-Dise(diso3)	
Cat. No.:	B1493811	Get Quote

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Disclaimer

Extensive searches for detailed, experimentally validated applications and protocols specifically for **CY2-Dise(diso3)** in live-cell imaging have yielded limited specific information. The following application notes and protocols are based on the general properties of Cy2 dyes, amine-reactive succinimidyl esters, and sulfonated fluorescent probes. These should be considered as a starting point and require optimization for specific experimental conditions.

Introduction to CY2-Dise(diso3)

CY2-Dise(diso3) is a fluorescent probe belonging to the cyanine dye family. Based on its nomenclature, it possesses the following key features:

- Cy2 Core: A cyanine dye with excitation and emission maxima typically in the blue-green region of the spectrum.
- Dise (Disuccinimidyl ester): This indicates the presence of two N-hydroxysuccinimide (NHS)
 ester reactive groups. These groups readily react with primary amines (e.g., on lysine
 residues of proteins) to form stable amide bonds, making the dye suitable for labeling
 biomolecules.



(diso3): This suggests the presence of two sulfonate groups. Sulfonation significantly
increases the water solubility of the dye, which is advantageous for biological applications in
aqueous buffers, as it can reduce the need for organic co-solvents and minimize dye
aggregation.

Chemical Properties

Property	Value	Source
CAS Number	1103519-18-1	[1]
Molecular Formula	C37H38N4O16S2	[1]
Molecular Weight	858.84 g/mol	[1]

Hypothetical Photophysical Properties

The following are typical, but not experimentally verified, photophysical properties for a Cy2 dye. Actual values for **CY2-Dise(diso3)** may vary and should be determined experimentally.

Parameter	Hypothetical Value
Excitation Maximum (λex)	~490 nm
Emission Maximum (λem)	~510 nm
Molar Extinction Coefficient (ε)	~150,000 cm ⁻¹ M ⁻¹
Quantum Yield (Φ)	Moderate

Applications in Live-Cell Imaging

CY2-Dise(diso3) is designed for the fluorescent labeling of proteins and other amine-containing biomolecules for visualization in living cells. Potential applications include:

- Protein Tracking: Labeling purified proteins to study their localization, trafficking, and dynamics within live cells.
- Cell Surface Labeling: Labeling of cell surface proteins to visualize cell morphology, movement, and interactions.



 Fluorescence Microscopy: Use in various fluorescence microscopy techniques, including widefield, confocal, and potentially super-resolution microscopy, depending on its photostability.

Experimental Protocols

The following are general protocols for protein labeling and subsequent live-cell imaging. Optimization is critical for each specific protein and cell type.

Protein Labeling with CY2-Dise(diso3)

This protocol describes the general steps for conjugating **CY2-Dise(diso3)** to a purified protein.

Materials:

- CY2-Dise(diso3)
- Purified, amine-containing protein (e.g., antibody, purified recombinant protein)
- Reaction Buffer: Amine-free buffer, pH 7.2-8.5 (e.g., 0.1 M sodium bicarbonate or phosphate buffer)
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Purification column (e.g., size-exclusion chromatography, dialysis cassette) to remove unconjugated dye.

Procedure:

- Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris or glycine).
- Prepare Dye Stock Solution: Immediately before use, dissolve CY2-Dise(diso3) in a small amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Vortex to ensure it is fully dissolved.
- Conjugation Reaction:



- While gently stirring, add a calculated amount of the CY2-Dise(diso3) stock solution to the protein solution. A molar ratio of dye to protein between 5:1 and 20:1 is a common starting point.
- Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
- Purification:
 - Remove the unreacted dye from the labeled protein conjugate. This can be achieved by:
 - Size-Exclusion Chromatography: Pass the reaction mixture through a gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS). The labeled protein will elute first.
 - Dialysis: Dialyze the reaction mixture against a large volume of buffer (e.g., PBS) for several hours to overnight at 4°C with multiple buffer changes.
- Characterization (Optional but Recommended):
 - Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at the protein's absorbance maximum (typically 280 nm) and the dye's absorbance maximum (~490 nm).
- Storage: Store the purified, labeled protein at 4°C or -20°C, protected from light. The addition of a cryoprotectant like glycerol may be necessary for frozen storage.

Live-Cell Imaging of Labeled Proteins

This protocol provides a general workflow for introducing the labeled protein to live cells and subsequent imaging.

Materials:

- Purified CY2-Dise(diso3)-labeled protein
- Live cells cultured in a suitable imaging vessel (e.g., glass-bottom dish, chamber slide)



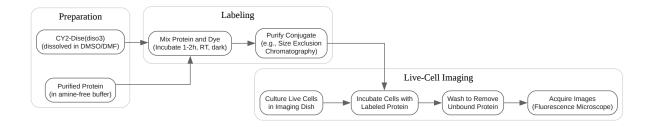
- Cell culture medium (consider using phenol red-free medium to reduce background fluorescence)
- Fluorescence microscope equipped with appropriate filters for Cy2 (e.g., FITC/GFP filter set).

Procedure:

- Cell Preparation: Culture cells to the desired confluency in an imaging-compatible vessel.
- · Incubation with Labeled Protein:
 - Replace the culture medium with fresh, pre-warmed medium containing the desired concentration of the CY2-Dise(diso3)-labeled protein. The optimal concentration will vary depending on the protein and cell type and should be determined empirically (a starting range could be 1-10 μg/mL).
 - Incubate the cells for a sufficient period to allow for protein uptake or binding. This time can range from minutes to hours and should be optimized.
- Washing (Optional): For cell surface labeling or to reduce background from unbound protein, gently wash the cells 2-3 times with pre-warmed imaging medium or PBS. For tracking internalized proteins, a wash step is also recommended.
- Live-Cell Imaging:
 - Mount the imaging dish on the fluorescence microscope.
 - Use the lowest possible excitation light intensity and exposure time that provides an adequate signal-to-noise ratio to minimize phototoxicity and photobleaching.
 - Acquire images using a filter set appropriate for Cy2 (Excitation: ~490 nm, Emission: ~510 nm).
 - For time-lapse imaging, define the appropriate time intervals and duration of the experiment.

Mandatory Visualizations





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References

- 1. 1103519-18-1|3-(6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexyl)-2-(3-(3-(6-((2,5-dioxopyrrolidin-1-yl)oxy)-6-oxohexyl)-6-sulfobenzo[d]oxazol-2(3H)-ylidene)prop-1-en-1-yl)benzo[d]oxazol-3-ium-6-sulfonate|BLD Pharm [bldpharm.com]
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